(2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanamido)propanoic acid
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Overview
Description
(2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanamido)propanoic acid is a compound of significant interest in the fields of chemistry and biology. This compound features a hydroxyphenyl group and a methylbutanamido group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanamido)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 3-methylbutanoic acid.
Formation of Amide Bond: The first step involves the formation of an amide bond between 3-methylbutanoic acid and an appropriate amine derivative.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group is introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Final Steps: The final steps involve purification and characterization of the product using techniques such as recrystallization and NMR spectroscopy.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Flow Microreactor Systems: These systems allow for continuous production with high efficiency and control over reaction conditions.
Batch Processes: Traditional batch processes may also be used, although they are generally less efficient compared to flow systems.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanamido)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: Reduction reactions can convert the hydroxyphenyl group to a phenol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Quinones: From oxidation reactions.
Phenols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
(2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanamido)propanoic acid involves:
Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.
Pathways: It may modulate oxidative stress pathways and influence cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanamido)propanoic acid: Unique due to its specific functional groups and stereochemistry.
(2S)-3-(4-hydroxyphenyl)-2-(2-methylbutanamido)propanoic acid: Similar structure but with a different alkyl chain length.
(2S)-3-(4-hydroxyphenyl)-2-(3-ethylbutanamido)propanoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
880478-98-8 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanoylamino)propanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-9(2)7-13(17)15-12(14(18)19)8-10-3-5-11(16)6-4-10/h3-6,9,12,16H,7-8H2,1-2H3,(H,15,17)(H,18,19)/t12-/m0/s1 |
InChI Key |
OFBAKOZWMFQFIW-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CC(C)CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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